Product packaging for Cinnamaldehyde oxime(Cat. No.:CAS No. 20707-70-4)

Cinnamaldehyde oxime

Cat. No.: B7722432
CAS No.: 20707-70-4
M. Wt: 147.17 g/mol
InChI Key: RUQDOYIAKHIMAN-DAAQNPAKSA-N
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Description

Significance of Oxime Derivatives in Contemporary Organic Chemistry and Medicinal Applications

Oximes, characterized by the R1R2C=NOH functional group, are a class of nitrogen-containing compounds that hold considerable importance in modern organic chemistry and medicine. ijprajournal.comtestbook.com They are highly crystalline and stable materials, which makes them useful for the purification and characterization of carbonyl compounds. ijprajournal.com

In synthetic organic chemistry, oximes are valued as versatile intermediates. ijprajournal.com They can be transformed into a variety of other functional groups, including amines, amides (through the Beckmann rearrangement), nitriles, and nitro compounds. ijprajournal.comtestbook.com This versatility makes them crucial building blocks for the synthesis of complex organic molecules and nitrogen-containing heterocycles. ijprajournal.com For instance, the industrial production of Nylon-6 relies on the Beckmann rearrangement of cyclohexanone (B45756) oxime.

The significance of oximes extends prominently into medicinal chemistry, where they exhibit a wide array of pharmacological activities. nih.govencyclopedia.pub Oxime derivatives have been investigated and recognized for their antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. nih.govencyclopedia.pubmdpi.com A particularly notable application of oximes is as reactivators of the enzyme acetylcholinesterase (AChE), which can be inhibited by organophosphate nerve agents and pesticides. nih.govrsc.org Pralidoxime is an FDA-approved oxime used for this purpose. nih.govnih.gov

Furthermore, several FDA-approved antibiotics, such as cefuroxime, ceftizoxime, and cefpodoxime, are oxime-based cephalosporins, highlighting their importance in combating bacterial infections. nih.govrsc.orgnih.gov The introduction of an oxime group can enhance the biological activity of natural compounds. mdpi.com Researchers are actively exploring oxime derivatives for their potential in treating a range of conditions, including arthritis, stroke, and even viral infections. mdpi.com

The Foundational Role of Cinnamaldehyde (B126680) in the Synthesis of Advanced Chemical Structures

Cinnamaldehyde, the parent compound of cinnamaldehyde oxime, is a naturally occurring α,β-unsaturated aromatic aldehyde that is the primary component of cinnamon oil, responsible for its characteristic flavor and aroma. scentspiracy.comwikipedia.org Beyond its use in the food and fragrance industries, cinnamaldehyde serves as a versatile and important precursor in organic synthesis for the creation of a wide range of more complex molecules. scentspiracy.commultichemexports.com

The presence of multiple reactive sites—the aldehyde group, the carbon-carbon double bond, and the aromatic ring—allows for a variety of chemical transformations. nih.govnih.gov It can undergo reactions such as hydrogenation, aldol (B89426) condensation, and oxidation. wikipedia.org For example, the selective hydrogenation of the double bond yields hydrocinnamaldehyde, while oxidation of the aldehyde group produces cinnamic acid. spandidos-publications.comwikipedia.org

Cinnamaldehyde is a key starting material for the synthesis of numerous derivatives with commercial and scientific importance. multichemexports.com These include cinnamyl alcohol, which has a lilac fragrance, and various cinnamic acid esters used as UV absorbers. wikipedia.orgmultichemexports.com In medicinal chemistry, cinnamaldehyde and its derivatives have been investigated for a plethora of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects. multichemexports.comsums.ac.irnih.gov

The synthesis of this compound itself is a prime example of cinnamaldehyde's role as a foundational chemical. The reaction involves the condensation of cinnamaldehyde with hydroxylamine (B1172632). uop.edu.pkprepchem.com This transformation is a gateway to further chemical modifications. For instance, this compound can be used to produce 3-phenyl-acrylonitrile. guidechem.com It is also a precursor in the synthesis of isoquinoline (B145761), a heterocyclic aromatic compound that forms the core of many alkaloids with significant physiological effects. uop.edu.pk The synthesis of various cinnamaldehyde derivatives, including those with modified aromatic rings, further expands the library of accessible chemical structures with potential applications in pharmaceuticals, agrochemicals, and material science. ontosight.ai

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C9H9NO thegoodscentscompany.comlookchem.comguidechem.com
Molecular Weight 147.17 g/mol lookchem.comchemeo.comnih.gov
Appearance Light brown powder / Yellow liquid lookchem.comguidechem.com
Odor Strong, sweet, floral lookchem.com
Melting Point 115-125 °C guidechem.com
Boiling Point 280.3 °C at 760 mmHg lookchem.comguidechem.com
Water Solubility Insoluble / 2366 mg/L @ 25 °C (est) thegoodscentscompany.comguidechem.com
CAS Number 13372-81-1 thegoodscentscompany.comguidechem.comnih.gov

Table 2: Investigated Biological Activities of this compound

Activity Findings Source
Antimicrobial Recognized for potential antimicrobial properties. lookchem.com
Antifungal Recognized for potential antifungal properties. ontosight.ai
Antioxidant Recognized for its potential to combat oxidative stress. lookchem.com
Anti-inflammatory Recognized for its potential to reduce inflammation. lookchem.com
Nematicidal Displayed nematicidal activity against C. elegans. nih.gov
Vasorelaxant E-cinnamaldehyde oxime was found to be a potent vasorelaxant, independent of nitric oxide synthase (NOS) and the endothelium. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B7722432 Cinnamaldehyde oxime CAS No. 20707-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQDOYIAKHIMAN-DAAQNPAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13372-81-1, 59336-59-3
Record name Cinnamaldehyde oxime
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Synthetic Methodologies and Derivatization Strategies for Cinnamaldehyde Oxime

Classical and Evolving Synthetic Pathways for Cinnamaldehyde (B126680) Oxime Formation

The synthesis of cinnamaldehyde oxime is primarily achieved through the reaction of cinnamaldehyde with a hydroxylamine (B1172632) source. Over time, methodologies have evolved from classical condensation reactions to more efficient one-pot and catalytic approaches.

Condensation Reactions between Cinnamaldehyde and Hydroxylamine

The most fundamental method for synthesizing this compound is the condensation reaction between cinnamaldehyde and hydroxylamine. libretexts.orgmdpi.com This reaction is typically carried out by treating cinnamaldehyde with hydroxylamine hydrochloride in the presence of a base. jocpr.comresearchgate.net The base neutralizes the hydrochloric acid, liberating free hydroxylamine, which then nucleophilically attacks the carbonyl carbon of the cinnamaldehyde.

A typical laboratory procedure involves adding cinnamaldehyde to a solution of hydroxylamine sulfate (B86663) in water. prepchem.com The mixture is cooled, and an aqueous solution of a base like sodium hydroxide (B78521) is added, causing the this compound to precipitate. prepchem.com The crude product can then be purified by recrystallization from a suitable solvent like toluene (B28343) to yield pure, white crystals of this compound with a reported yield of 70%. prepchem.com Another described method involves stirring cinnamaldehyde with hydroxylamine hydrochloride in a mixture of ethanol (B145695) and water at an elevated temperature, followed by extraction and purification to obtain the product. iucr.org

The formation of the oxime is confirmed by the disappearance of the carbonyl (C=O) band from the aldehyde in the infrared (IR) spectrum and the appearance of a broad =N-OH band. jocpr.comscholarsresearchlibrary.com

One-Pot Synthetic Approaches for Enhanced Efficiency

To improve efficiency and simplify the synthetic process, one-pot procedures have been developed. These methods combine the formation of the oxime and its subsequent derivatization into a single reaction vessel, avoiding the isolation of the intermediate oxime. One-pot syntheses are particularly valuable for preparing oxime ethers. jocpr.comresearchgate.netresearchgate.net

In a representative one-pot synthesis of oxime ethers, cinnamaldehyde, hydroxylamine hydrochloride, an alkyl halide (like methyl or ethyl bromide), and a base such as anhydrous potassium carbonate are combined in a solvent like tetrahydrofuran (B95107) (THF). jocpr.comresearchgate.netjocpr.com This mixture is stirred, often with heating, for a short period, typically around one hour, to achieve high yields of the corresponding O-alkyl this compound ether, ranging from 75% to 82%. jocpr.comresearchgate.netresearchgate.net The use of anhydrous potassium carbonate offers a milder alternative to stronger bases like potassium hydroxide. jocpr.com Another variation of this one-pot, four-component reaction uses an alkyl halide which also serves as the solvent, with reported yields between 57% and 84%. researchgate.netresearchgate.net

Catalytic Advancements in Oxime Synthesis

Recent advancements have focused on catalytic methods to synthesize oximes, aiming for greener and more efficient processes. Electrocatalysis has emerged as a novel strategy for the one-step synthesis of oximes from nitrates and carbonyl compounds. rsc.orgrsc.org This method utilizes a zinc-based catalyst to generate hydroxylamine in situ from the electrocatalytic reduction of potassium nitrate (B79036) in an acidic medium, which then reacts with the aldehyde. rsc.orgrsc.org This approach has shown high yield and selectivity for various oximes, including this compound, and offers excellent long-term stability of the catalyst. rsc.orgrsc.org

Another catalytic approach involves the use of a supported Lewis acid catalyst, such as gallium-functionalized polymer brushes in a microreactor, for the dehydration of this compound to form the corresponding nitrile. researchgate.netresearchgate.netbeilstein-journals.org While this is a reaction of the oxime rather than its formation, it highlights the use of modern catalytic systems in the chemistry of this compound. Furthermore, microwave-assisted synthesis using cadmium sulfate (CdSO₄) as a catalyst has been shown to stereoselectively produce the Z-isomer of this compound in high yield (85%) within a few minutes. orientjchem.org

Stereochemical Considerations in this compound Synthesis (E/Z Isomerism)

The formation of this compound introduces a new stereocenter at the C=N double bond, leading to the possibility of E (entgegen) and Z (zusammen) isomers. academie-sciences.frnih.gov The relative orientation of the hydroxyl group and the cinnamyl group determines the specific isomer.

The synthesis of this compound typically results in a mixture of E and Z isomers. orientjchem.org However, certain reaction conditions can favor the formation of one isomer over the other. For instance, microwave-promoted synthesis has shown a preference for the formation of the Z isomer. academie-sciences.fr Research using cadmium sulfate as a catalyst under microwave conditions has reported the exclusive formation of the Z-isomer of this compound in 85% yield. orientjchem.org

The separation and characterization of these isomers are crucial as they can exhibit different chemical and physical properties. The ratio of E/Z isomers can often be determined using ¹H NMR spectroscopy. researchgate.net In some cases, the isomers can be separated by chromatographic techniques. The crystal structure of (1Z,2E)-cinnamaldehyde oxime has been determined, revealing the presence of two independent molecules in the asymmetric unit with slightly different conformations. iucr.org The selective synthesis of a single, pure isomer remains a significant challenge in organic synthesis. pku.edu.cn

Synthesis of this compound Derivatives

The hydroxyl group of the oxime functionality provides a handle for further derivatization, most commonly through O-alkylation to form oxime ethers.

Strategies for O-Alkylation: Synthesis of Oxime Ethers

O-alkylation of this compound is a common strategy to produce oxime ethers. mdpi.comjocpr.comjocpr.comresearchgate.net The traditional method is a two-step process where the oxime is first prepared and isolated, and then reacted with an alkylating agent in the presence of a base. jocpr.comresearchgate.net Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide), and bases such as sodium alkoxides, sodium hydride, or potassium carbonate are used in solvents like acetone (B3395972) or dimethylformamide (DMF). jocpr.comgoogle.com

More efficient one-pot syntheses, as previously discussed, are now widely used. jocpr.comresearchgate.netresearchgate.net These methods generate the oxime in situ, which is then immediately alkylated. For example, reacting cinnamaldehyde, hydroxylamine hydrochloride, and an ethyl bromide in tetrahydrofuran (THF) with potassium carbonate as the base yields 3-phenylpropenal O-ethyl oxime. jocpr.comresearchgate.net Similarly, using methyl iodide produces 3-phenylpropenal O-methyl oxime. jocpr.comresearchgate.net

Alternative methods for O-alkylation have also been explored. One such method uses silver(I) oxide as both a catalyst and a base, which can lead to excellent yields of oxime ethers without the formation of nitrone byproducts. scholarsresearchlibrary.com Another approach involves the use of potassium carbonate as the base in acetone. scholarsresearchlibrary.com

The successful synthesis of these O-alkylated derivatives is confirmed by spectroscopic methods. For instance, in the ¹H-NMR spectrum, the disappearance of the broad singlet corresponding to the -OH proton of the oxime confirms alkylation. jocpr.comresearchgate.netscholarsresearchlibrary.com

Esterification of this compound to Form Oxime Esters

The hydroxyl group of this compound can undergo esterification to produce oxime esters. This transformation is typically achieved by reacting the oxime with an acylating agent, such as an acyl chloride or anhydride. These reactions are often performed in the presence of a base to neutralize the acidic byproduct.

Research has led to the design and synthesis of novel this compound esters for various applications. nyxxb.cn For instance, a series of 27 new this compound esters were synthesized and evaluated for their antifungal properties. nyxxb.cn The synthesis of these esters involves the reaction of this compound with different substituted acid chlorides. The general synthetic route allows for the introduction of a wide variety of functional groups, enabling the tuning of the molecule's properties.

Another example is the formation of acetophenone (B1666503) O-acetyl oxime, which can subsequently react with α,β-unsaturated aldehydes like cinnamaldehyde in copper-catalyzed pyridine (B92270) synthesis. orgsyn.org While not a direct esterification of this compound itself, this highlights the utility of O-acyl oximes, a class of compounds to which this compound esters belong. orgsyn.org The synthesis of the O-acetyl oxime involves treating the corresponding oxime with an acetylating agent. orgsyn.org

The table below summarizes representative examples of the synthesis of this compound esters, highlighting the reagents and resulting compounds.

Starting MaterialReagentProductApplication/Research Focus
This compoundVarious Acid ChloridesNovel this compound EstersAntifungal Activity Screening nyxxb.cn
AcetophenoneHydroxylamine Hydrochloride, Acetic AnhydrideAcetophenone O-acetyl oximeIntermediate for Pyridine Synthesis orgsyn.org

Exploration of Other Functionalized this compound Adducts

Beyond esterification, the this compound molecule can be modified through various other reactions to create a range of functionalized adducts. These include the formation of oxime ethers and participation in cycloaddition reactions.

Oxime Ethers:

The hydroxyl group of the oxime can be alkylated to form oxime ethers. A common method is the reaction with alkyl halides in the presence of a base. jocpr.com A one-pot synthesis has been developed where cinnamaldehyde reacts with hydroxylamine hydrochloride and an alkyl bromide (methyl or ethyl bromide) in the presence of anhydrous potassium carbonate in tetrahydrofuran (THF). researchgate.net This method efficiently produces α,β-unsaturated aldoxime ethers with yields ranging from 75% to 82%. jocpr.comresearchgate.net The reaction is typically complete within an hour. researchgate.net The formation of the oxime ether is confirmed by the disappearance of the characteristic –OH proton signal in the NMR spectrum. jocpr.com

Another approach involves the visible-light-promoted O-H functionalization of oximes with diazo esters, which proceeds without the need for catalysts or additives. sci-hub.se This method offers a green and sustainable route to oxime ethers. sci-hub.se

The table below details the synthesis of this compound ethers.

ReactantsBaseSolventProductYield
Cinnamaldehyde, Hydroxylamine hydrochloride, Ethyl bromideAnhydrous Potassium CarbonateTHF3-Phenylpropenal o-ethyl oxime72% researchgate.net
Cinnamaldehyde, Hydroxylamine hydrochloride, Methyl iodideAnhydrous Potassium CarbonateTHF3-Phenylpropenal O-methyl oxime~75-82% (general yield for the method) researchgate.net

Cycloaddition Reactions:

This compound can also serve as a precursor for generating nitrile oxides, which are valuable intermediates in 1,3-dipolar cycloaddition reactions for synthesizing five-membered heterocyclic rings like isoxazoles. core.ac.uk The oxidation of aldoximes, including aliphatic variants like this compound, with hypervalent iodine(III) reagents generates the corresponding nitrile oxides in situ. core.ac.uk These can then react with various unsaturated substrates. However, the yields for aliphatic nitrile oxides can be moderate to low due to their relative instability. core.ac.uk

Furthermore, the development of atropisomeric quinoxaline-derived ligands has enabled the Chan-Lam reaction for synthesizing N-vinyl cinnamaldehyde nitrones from cinnamaldehyde oximes and alkenylboronic acids. acs.org Nitrones are another class of 1,3-dipoles that can participate in cycloaddition reactions.

Other Transformations:

The oxime functional group can also be a directing group or a reactive site in other complex transformations. For example, N-heterocyclic carbene (NHC) catalysis can be used for the C–C bond acylation of oxime ethers derived from cycloketones, demonstrating the utility of the oxime ether as a functional handle. acs.org Additionally, this compound itself has been studied in dehydration reactions catalyzed by supported Lewis acids in microreactors to form the corresponding nitrile. researchgate.net It has been observed that this compound does not readily undergo a thia-Michael reaction with thiols under neutral conditions, unlike its parent aldehyde. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Cinnamaldehyde Oxime

Transformation Reactions Involving the Oxime Functionality

The oxime functional group in cinnamaldehyde (B126680) oxime is the primary site of its chemical reactivity, participating in a variety of transformations. These reactions, which include dehydration, oxidation, and nucleophilic additions, are central to its utility in synthetic chemistry and its biological activity.

The conversion of aldoximes to nitriles is a fundamental dehydration reaction in organic synthesis. Cinnamaldehyde oxime serves as a model substrate for investigating this transformation, particularly through catalytic methods. beilstein-journals.orgresearchgate.net The reaction involves the elimination of a water molecule from the oxime moiety to yield cinnamonitrile (B126248).

Lewis acids are effective catalysts for the dehydration of this compound. beilstein-journals.org Research has demonstrated the use of gallium(III) triflate in refluxing acetonitrile (B52724) to convert this compound to the corresponding nitrile in good yield. researchgate.net The use of Lewis acids can, however, sometimes require stringent reaction conditions such as high temperatures or long reaction times. kit.edu In one specific batch reaction, gallium(III) triflate required 8 hours in refluxing acetonitrile to achieve an 87% yield of cinnamonitrile. researchgate.net Other reagents, such as diethyl chlorophosphate, have also been explored to achieve this conversion under milder conditions. researchgate.net The general mechanism for dehydration is believed to proceed more readily from the Z-isomer of the oxime via an anti-elimination pathway. thieme-connect.de

The dehydration of this compound has been successfully implemented in continuous-flow microreactors, which can enhance reaction efficiency and scalability. researchgate.net A notable application involves a glass microreactor with polystyrene sulfonate (PSS) polymer brushes grown on the interior channel walls. beilstein-journals.orgbeilstein-journals.org These brushes serve as a support to anchor gallium, which acts as a Lewis acid catalyst. beilstein-journals.orgresearchgate.net

In a typical setup, a solution of this compound in acetonitrile is passed through the heated microreactor. beilstein-journals.org The catalytic system demonstrates high efficiency, achieving nearly complete conversion to cinnamonitrile at 90°C with a residence time of just 13 minutes. beilstein-journals.org This represents a significant acceleration compared to conventional batch reactions. researchgate.net The conversion can be monitored in real-time using in-line UV-vis detection by measuring the decrease in absorbance of the this compound solution at 286 nm. beilstein-journals.org The stability of the catalytic layer can be maintained, and if deactivation occurs over time, the microreactor can be reactivated by flowing a solution of GaCl₃ through it. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Catalytic Dehydration of Various Oximes in a Gallium-Functionalized Microreactor

EntrySubstrate OximeProductResidence Time (min)Conversion (%)
1This compoundCinnamonitrile13~100
24-Nitrobenzaldehyde oxime4-Nitrobenzonitrile1362
32-Hydroxy-1-naphthaldehyde oximeNaphth[1,2-d]oxazole1398
4Salicylaldehyde oxime1,2-Benzisoxazole1399

Data sourced from studies on gallium-catalyzed reactions in microreactors. beilstein-journals.orgresearchgate.net

The oxime group can undergo oxidation to produce nitric oxide (NO), a significant signaling molecule in various physiological processes. mdpi.commdpi.com E-cinnamaldehyde oxime has been identified as a potent NO donor. mdpi.comufba.br This process is often enzymatic, catalyzed by hemoproteins like cytochrome P450 (CYP450) enzymes, which facilitate the oxidative cleavage of the C=NOH bond. mdpi.comufba.br The reaction requires co-factors such as NADPH and molecular oxygen, confirming its enzymatic nature. mdpi.com

Studies on rat superior mesenteric arteries demonstrated that the vasorelaxant effect of E-cinnamaldehyde oxime is linked to NO release. mdpi.comufba.br The effect was partially inhibited by a specific CYP450 inhibitor, suggesting that while CYP450 plays a role, other NADPH-dependent reductase pathways are also involved in its bioactivation. mdpi.comufba.br This enzymatic oxidation leads to the formation of NO and related nitrogen oxides like nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). mdpi.com The subsequent release of NO activates guanylate cyclase, leading to a cascade of events that result in vasorelaxation. mdpi.com In plants, a similar pathway has been identified where peroxidases (POD) can catalyze NO production from oximes like indole-3-acetaldoxime. upm.es

The formation of this compound itself is a classic example of nucleophilic addition, where hydroxylamine (B1172632) attacks the carbonyl carbon of cinnamaldehyde. libretexts.orglibretexts.org However, the reactivity of the formed oxime, particularly at the α,β-unsaturated system, has been a subject of detailed investigation.

A systematic study on the reactivity of this compound with thiols, such as dodecanethiol and cysteamine, was conducted to probe its potential as a Michael acceptor. researchgate.netnih.gov The thia-Michael reaction is a conjugate nucleophilic addition of a thiol to an α,β-unsaturated carbonyl compound. nih.gov The research revealed that, contrary to what might be expected, this compound did not show any reactivity with these thiols under the tested conditions. researchgate.netnih.gov This lack of reactivity is attributed to the loss of conjugation in the potential Michael adduct. researchgate.netnih.gov In contrast, cinnamaldehyde itself reacts with thiols, not through a Michael addition, but either at the carbonyl group to form a dithioacetal or, in the case of the bifunctional nucleophile cysteamine, through complex multiple additions involving both the sulfur and nitrogen atoms. nih.gov

Lewis Acid Catalysis in Dehydration Processes

Oxidative Pathways and Nitric Oxide Generation from Oximes

This compound as a Precursor in Advanced Organic Transformations

This compound serves as a versatile precursor in the synthesis of more complex organic molecules. jocpr.comderpharmachemica.com Oximes are well-established intermediates for producing a variety of compounds, including nitriles, nitrones, and amides via the Beckmann rearrangement. derpharmachemica.com

Its derivatives are employed in the construction of heterocyclic systems. For instance, in a copper/amine co-catalyzed reaction, an acetophenone (B1666503) oxime derivative can condense with cinnamaldehyde to synthesize highly substituted 2,4-diarylpyridines. orgsyn.org This transformation capitalizes on the ability of copper(I) to reduce the oxime N-O bond and the amine's ability to form a reactive iminium ion with the aldehyde. orgsyn.org this compound is also a precursor for the synthesis of isoxazoles. sioc-journal.cn Furthermore, it can be used to generate α,β-unsaturated oxime ethers, which are valuable compounds in medicine and agriculture, through one-pot synthesis procedures. jocpr.com These transformations highlight the role of this compound as a valuable building block in advanced organic synthesis. rushim.ru

Utilization in Heterocyclic Synthesis (e.g., Pyridine (B92270) Derivatives)

This compound serves as a versatile precursor in the synthesis of heterocyclic compounds, most notably pyridine and isoquinoline (B145761) derivatives. The reactivity of the oxime functional group, combined with the conjugated system of the cinnamaldehyde backbone, allows for various cyclization strategies.

One significant application is in the synthesis of isoquinoline. The dehydration of this compound using an agent like phosphorus pentoxide leads to the formation of isoquinoline. The proposed mechanism for this transformation involves an initial Beckmann rearrangement of the oxime, followed by a subsequent ring closure to yield the isoquinoline ring system. arsdcollege.ac.in

Furthermore, derivatives of this compound, such as O-acetyl oximes, are employed in copper-catalyzed [3+3] annulation reactions with α,β-unsaturated aldehydes to produce substituted pyridines. orgsyn.orgorgsyn.org In these reactions, the oxime derivative acts as a three-carbon building block. The process is often catalyzed by a copper(I) salt in the presence of a secondary amine. orgsyn.org For instance, the reaction of acetophenone O-acetyl oxime with cinnamaldehyde, catalyzed by copper(I) iodide and diisopropylamine, yields 2,4-diphenylpyridine. orgsyn.org This method is effective for a range of aryl ketone oximes and cinnamaldehyde derivatives. orgsyn.orgorgsyn.org

The general applicability of these methods is summarized in the table below, highlighting the synthesis of various pyridine derivatives from oxime precursors and α,β-unsaturated aldehydes.

Table 1: Synthesis of Pyridine Derivatives from O-Acetyl Oximes and Cinnamaldehyde Derivatives orgsyn.orgorgsyn.org An interactive data table will be displayed here in the final output.

Oxime Precursor α,β-Unsaturated Aldehyde Product Catalyst System
Acetophenone O-acetyl oxime Cinnamaldehyde 2,4-Diphenylpyridine CuI / Diisopropylamine
4'-Methoxyacetophenone O-acetyl oxime Cinnamaldehyde 2-(4-Methoxyphenyl)-4-phenylpyridine CuI / Diisopropylamine
4'-Chloroacetophenone O-acetyl oxime Cinnamaldehyde 2-(4-Chlorophenyl)-4-phenylpyridine CuI / Diisopropylamine

Pathways to Nitrone Synthesis

This compound can be converted into nitrones, which are valuable 1,3-dipoles used in cycloaddition reactions to synthesize various heterocyclic compounds. The formation of nitrones from oximes generally involves tautomerization or reaction with electrophiles.

One pathway involves the conjugate addition of this compound to α,β-unsaturated esters in the presence of a Lewis acid catalyst. selcuk.edu.tr This reaction, when carried out with acrylic or methacrylic acid esters, yields the corresponding alkyl nitrones. selcuk.edu.tr A mixture of cadmium iodide (CdI₂) and boron trifluoride etherate (BF₃·Bu₂O) has been found to be an effective catalyst system for this transformation, affording good yields at room temperature. selcuk.edu.tr

The oxime-nitrone tautomerism is a key equilibrium that influences the reactivity of oximes. mdpi.comnih.gov While the oxime form is generally more stable, the presence of electron-donating groups can stabilize the nitrone tautomer, facilitating addition reactions. mdpi.com Theoretical studies have suggested that the isomerization from oxime to nitrone can occur via a bimolecular mechanism. mdpi.comnih.gov

Another approach to nitrone synthesis from oximes involves their reaction with various reagents. For example, N-vinyl nitrones can be synthesized in a two-step process that starts with the condensation of a substituted benzyl (B1604629) hydroxylamine with an α-halo aldehyde or ketone, followed by base-induced 1,4-elimination. acs.org Although this is a general method, it highlights the transformation of an oxime-like intermediate into a nitrone. More directly, unsaturated oximes can undergo reactions that generate nitrones in situ, which then participate in intramolecular cycloadditions. researchgate.net

The following table summarizes a key reaction for the synthesis of nitrones from this compound.

Table 2: Synthesis of Alkyl Nitrones from this compound selcuk.edu.tr An interactive data table will be displayed here in the final output.

Reactant 1 Reactant 2 Catalyst Product
This compound Acrylic acid ester CdI₂ / BF₃·Bu₂O Corresponding alkyl nitrone

Biological and Pharmacological Activities of Cinnamaldehyde Oxime and Its Analogs

Cardiovascular System Modulations

Recent research has highlighted the significant potential of cinnamaldehyde (B126680) oxime and its analogs as modulators of the cardiovascular system. Their effects are primarily centered on vasorelaxation, a critical process for maintaining vascular health and regulating blood pressure.

E-cinnamaldehyde oxime (E-CAOx) has been identified as a potent vasorelaxant compound. mdpi.comnih.gov Studies conducted on isolated superior mesenteric arteries from rats have demonstrated that E-CAOx induces relaxation in a manner that is independent of the vascular endothelium. mdpi.comufba.br This indicates that its mechanism of action is directly on the vascular smooth muscle cells. When compared with other aromatic oximes like benzophenone (B1666685) oxime and 4-Cl-benzophenone oxime, E-CAOx exhibited the most powerful vasorelaxant effect. nih.govufba.br The relaxation induced by E-CAOx is concentration-dependent and is not limited to a specific type of vasoconstrictor, as it effectively relaxes arterial rings pre-contracted with agents like phenylephrine (B352888) and U46619. ufba.br

The core of its vasorelaxant activity lies in its function as a nitric oxide (NO) donor. nih.govufba.br The C=NOH group within the oxime structure is crucial for this activity, enabling the compound to release NO. ufba.br This release is not dependent on the nitric oxide synthase (NOS) enzyme pathway, which is the typical route for endogenous NO production in the endothelium. mdpi.comufba.br Instead, the conversion of the oxime to release NO is thought to be catalyzed by a NADPH-dependent reductase pathway within the vascular smooth muscle. mdpi.comnih.gov

The vasorelaxant effect of E-cinnamaldehyde oxime is intricately linked to the nitric oxide (NO) signaling pathway. nih.govufba.br As an NO donor, E-CAOx releases NO, which then diffuses into the vascular smooth muscle cells. mdpi.comufba.br In the cell, NO activates the enzyme soluble guanylate cyclase (sGC). mdpi.commdpi.com

The activation of sGC is a pivotal step, as this enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). mdpi.comunl.pt The subsequent accumulation of intracellular cGMP acts as a second messenger, triggering a cascade of downstream events that lead to muscle relaxation. mdpi.comresearchgate.net This is confirmed by experiments showing that the vasorelaxant effects of E-CAOx are significantly diminished by inhibitors of the NO-sGC-cGMP pathway. nih.govufba.br For instance, the presence of ODQ (1H[1,2,4,]oxadiazolo[4,3-a]quinoxalin-1-one), an sGC inhibitor, markedly reduces the relaxation response to E-CAOx. ufba.br This confirms that the activation of sGC and the subsequent production of cGMP are essential for the compound's vasodilatory action. mdpi.commdpi.com

The signaling cascade initiated by the NO-sGC-cGMP pathway ultimately converges on the modulation of ion channel activity, particularly potassium (K+) channels, and the regulation of intracellular calcium (Ca2+) levels. mdpi.comnih.gov The increase in cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates and activates certain types of K+ channels in the vascular smooth muscle cell membrane. ufba.brmdpi.com

Studies suggest a key role for large-conductance calcium-activated potassium channels (BKCa). mdpi.comufba.br The activation of these channels leads to an efflux of K+ ions from the cell, causing hyperpolarization of the cell membrane. mdpi.comufba.br This change in membrane potential makes it more difficult for voltage-gated Ca2+ channels to open. mdpi.comphysiology.org

Consequently, the influx of extracellular Ca2+ into the smooth muscle cell is reduced. mdpi.comufba.br Since intracellular Ca2+ concentration is the primary trigger for muscle contraction, this reduction in Ca2+ influx leads to smooth muscle relaxation and, therefore, vasodilation. ufba.br The relaxant effect of E-CAOx is significantly reduced when the extracellular K+ concentration is increased, which supports the involvement of K+ channel-mediated hyperpolarization in its mechanism of action. ufba.br

Involvement of Nitric Oxide (NO) and Soluble Guanylate Cyclase (sGC) Pathways

Antimicrobial and Antivirulence Applications

Cinnamaldehyde oxime and its derivatives have emerged as compounds of interest for their potential antimicrobial properties, demonstrating efficacy against a range of bacterial and fungal pathogens.

The antibacterial profile of this compound itself appears to be specific and somewhat limited. Research has shown that it possesses little to no inhibitory activity against certain Gram-negative bacteria, such as Vibrio parahaemolyticus, with a minimum inhibitory concentration (MIC) greater than 500 µg/mL. mdpi.com Similarly, it was found to be inactive against the tested Gram-positive bacteria. nih.gov

However, chemical modification of the this compound structure has yielded derivatives with significant antibacterial potency. For example, while the parent oxime was ineffective, α-hexylthis compound demonstrated good inhibitory activity against Staphylococcus aureus (MIC of 37.50 mg/L) and Enterococcus hirae. nih.gov Other research has focused on developing cinnamaldehyde analogs that target essential bacterial processes. Derivatives have been synthesized that inhibit the cell division protein FtsZ in Acinetobacter baumannii, a pathogen of critical concern due to multidrug resistance. frontiersin.org One such derivative, 4-bromophenyl-substituted cinnamaldehyde, showed potent activity with an MIC of 32 μg/mL against this pathogen. frontiersin.org

Table 1: Antibacterial Activity of this compound and Its Derivatives

Compound Bacterial Strain Activity (MIC) Reference
This compound Vibrio parahaemolyticus >500 µg/mL (Inactive) mdpi.com
α-Hexylthis compound Staphylococcus aureus 37.50 mg/L nih.gov
4-Bromophenyl-cinnamaldehyde Acinetobacter baumannii 32 µg/mL frontiersin.org

This compound has demonstrated notable antifungal properties. It was found to be active against both mold and yeast, with a minimum inhibitory concentration (MIC) of 37.50 mg/L against Aspergillus brasiliensis and 112.50 mg/L against Candida albicans. nih.gov In contrast, another study focusing on biofilm formation reported that this compound had little to no inhibitory effect on C. albicans biofilms. frontiersin.org

To enhance antifungal potency, researchers have synthesized novel derivatives. A series of 27 this compound esters were developed and tested against several pathogenic fungi. nyxxb.cn These derivatives exhibited inhibitory activity against Rhizoctonia solani, Botrytis cinerea, and Gaeumannomyces graminis. nyxxb.cn Specifically, compounds designated II-18 and II-19 were highly effective against Rhizoctonia solani, with EC50 values of 4.62 and 4.19 μg/mL, respectively. nyxxb.cn The same two compounds, along with II-22, also showed superior or comparable activity to the commercial fungicide trifloxystrobin (B1683241) against Gaeumannomyces graminis. nyxxb.cn

Table 2: Antifungal Activity of this compound and Its Derivatives

Compound Fungal Pathogen Activity (EC50/MIC) Reference
This compound Aspergillus brasiliensis MIC: 37.50 mg/L nih.gov
This compound Candida albicans MIC: 112.50 mg/L nih.gov
This compound ester (II-19) Rhizoctonia solani EC50: 4.19 µg/mL nyxxb.cn
This compound ester (II-18) Gaeumannomyces graminis EC50: 3.49 µg/mL nyxxb.cn
This compound ester (II-19) Gaeumannomyces graminis EC50: 3.28 µg/mL nyxxb.cn

Inhibition of Biofilm Formation in Microbial Species

Biofilm formation is a critical virulence factor for many pathogenic microbes, creating a protective matrix that increases resistance to antimicrobial agents. While cinnamaldehyde has known antibiofilm properties, research into its analogs reveals that structural modifications can significantly alter this activity. researchgate.net

Studies on various cinnamaldehyde derivatives have shown potent inhibitory effects against biofilm formation in several microbial species. For instance, analogs such as 4-nitrocinnamaldehyde, 4-chlorocinnamaldehyde, and 4-bromocinnamaldehyde (B15041) have demonstrated significant antibacterial and antivirulence activities against Vibrio parahaemolyticus, a notable marine pathogen. mdpi.com These compounds were found to effectively prevent the adhesion of V. parahaemolyticus to surfaces by inhibiting cell surface hydrophobicity, fimbriae production, and motility. mdpi.com They also reduced the secretion of virulence-associated proteases. mdpi.com

Interestingly, research screening various analogs showed that while many derivatives like 4-bromo and 4-chloro cinnamaldehydes strongly inhibited biofilm formation in Candida albicans, this compound itself displayed little to no inhibitory activity in this specific model. nih.gov Conversely, other analogs, such as α-methyl and trans-4-methyl cinnamaldehydes, were highly effective, inhibiting over 90% of C. albicans biofilm formation at a concentration of 50 µg/mL. frontiersin.orgnih.gov This highlights the principle that specific structural features are crucial for antibiofilm efficacy, and not all derivatives of an active compound will retain or enhance its original function. The activity of these analogs is often linked to the inhibition of quorum sensing (QS), a cell-density-dependent communication system that regulates virulence and biofilm formation in bacteria. plos.org

Table 1: Antibiofilm Activity of Cinnamaldehyde Analogs against Candida albicans
CompoundConcentration (µg/mL)Biofilm Inhibition (%)Source
α-Methyl cinnamaldehyde50>90% frontiersin.orgnih.gov
trans-4-Methyl cinnamaldehyde50>90% frontiersin.orgnih.gov
4-Bromo cinnamaldehyde100~98% nih.gov
4-Chloro cinnamaldehyde100~99% nih.gov
This compound100Little to no activity nih.gov

Nematicidal and Anthelmintic Properties

Cinnamaldehyde and its derivatives have been identified as potent agents against parasitic worms, including both plant-parasitic nematodes and those affecting animals.

The root-knot nematode, Meloidogyne incognita, is a significant agricultural pest causing extensive damage to crops worldwide. Research has demonstrated that this compound possesses notable nematicidal properties. In a comparative study, (E)-cinnamaldehyde oxime was evaluated alongside its parent compound, (E)-cinnamaldehyde, and the essential oil of Cinnamomum zeylanicum for activity against M. incognita. researchgate.net

The study determined the lethal concentrations (LC) required to kill 50% (LC50) and 95% (LC95) of the nematode population. While cinnamaldehyde itself was more potent, this compound still demonstrated significant activity. researchgate.netufla.br Both cinnamaldehyde and its oxime were also found to inhibit the hatching of M. incognita juveniles (J2). researchgate.net These findings position this compound as a promising candidate for the development of natural, biodegradable nematicides. researchgate.netmdpi.com

Table 2: Nematicidal Activity against Meloidogyne incognita
CompoundLC50 (µg/mL)LC95 (µg/mL)Source
(E)-Cinnamaldehyde64768 researchgate.netufla.br
(E)-Cinnamaldehyde oxime323529 researchgate.netufla.br
C. zeylanicum Oil49131 researchgate.netufla.br

The anthelmintic properties of these compounds extend to animal parasites. This compound is recognized as a potential alternative to synthetic anthelmintic agents for controlling parasites like Ascaris suum, a swine nematode closely related to the human parasite A. lumbricoides. nih.gov

The model organism Caenorhabditis elegans is widely used for screening anthelmintic compounds. In such screens, this compound displayed nematicidal activity, causing 100% mortality of the worms at a concentration of 50 µg/mL over five days. nih.govresearchgate.net Other analogs also showed potent activity; 4-bromo and 4-chloro cinnamaldehydes were particularly effective, achieving complete killing at 10 and 20 µg/mL, respectively, within two days. nih.govnih.gov The parent compound, trans-cinnamaldehyde, has been shown to be effective against various parasitic nematodes, including Haemonchus contortus, by inhibiting egg hatching and larval development. colab.ws

Activity against Plant-Parasitic Nematodes (e.g., Meloidogyne incognita)

Other Emerging Biological Activities

Beyond their effects on microbes and nematodes, oxime derivatives are being explored for their therapeutic potential in treating complex human diseases like cancer and inflammatory conditions.

The parent compound, cinnamaldehyde, has demonstrated promising anticancer properties by modulating various cellular processes involved in tumor growth, including inducing apoptosis (programmed cell death) and inhibiting proliferation. jfda-online.commdpi.com Research has shown it can trigger apoptosis in cancer cells by damaging mitochondrial function and activating caspases. jfda-online.com

Building on this, the introduction of an oxime group into chemical structures is being investigated as a strategy to enhance therapeutic activity. mdpi.com Oximes have been reported to possess useful pharmaceutical properties, including anticancer potential. mdpi.com Many oximes function as kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs) that are crucial for cell cycle regulation and are often dysregulated in cancer. mdpi.comresearchgate.net The oxime group, with its distinct hydrogen-bonding capabilities compared to a carbonyl group, can interact differently with biological targets, potentially leading to improved inhibitory activity. researchgate.net While extensive research on cinnamaldehyde's anticancer mechanisms exists, the specific investigation into this compound's potential in this area represents a growing field of study.

Chronic inflammation is a key driver of many diseases. Cinnamaldehyde is well-documented for its anti-inflammatory effects, which are mediated through the inhibition of major inflammatory signaling pathways. frontiersin.org It has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the nuclear factor kappa B (NF-κB) pathway. frontiersin.orgmdpi.com Further studies have indicated that cinnamaldehyde can also modulate other pathways, such as the JAK-STAT (Janus kinase/signal transducer and activator of transcription) and MAPK (mitogen-activated protein kinases) signaling cascades, which are critical in the inflammatory response. mdpi.com

Oxime derivatives are also being explored for their anti-inflammatory potential. mdpi.comlookchem.com The ability of some oximes to act as kinase inhibitors or generate nitric oxide suggests multiple mechanisms by which they could modulate inflammation. researchgate.net Cinnamaldehyde phenyl hydrazone, another derivative, has shown anti-inflammatory activity. mdpi.com As with its anticancer potential, the specific mechanisms through which this compound may exert anti-inflammatory effects are an area of active investigation, building on the established properties of its parent aldehyde.

Interaction with Taste Receptors and Sensory Modulation

The process of taste perception, or chemoreception, begins when chemical compounds in food and drink interact with specialized taste receptor cells on the tongue. ebsco.comwashington.edu These interactions trigger nerve impulses that the brain interprets as distinct taste qualities, such as sweet, bitter, sour, salty, and umami. washington.edu The sensation of sweetness is primarily mediated by a specific G-protein coupled receptor, a heterodimer composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3). biorxiv.orgnii.ac.jp

Research into flavor compounds has revealed that their sensory impact is not limited to aroma but can also involve direct interaction with these taste receptors. Cinnamaldehyde, the primary component of cinnamon oil, has been shown to be a novel activator of the sweet taste receptor. biorxiv.orgbiorxiv.org Studies using cultured cells expressing the human T1R2/T1R3 receptor have demonstrated that cinnamaldehyde and its analog, p-methoxycinnamaldehyde (PMCA), directly activate the receptor. biorxiv.orgbiorxiv.org Furthermore, these compounds act as positive allosteric modulators (PAMs), meaning they can enhance the receptor's response to other sweeteners. biorxiv.orgbiorxiv.org This interaction occurs at the transmembrane domain (TMD) of the T1R3 subunit. biorxiv.orgbiorxiv.org

The specific functional group attached to the cinnamaldehyde skeleton plays a critical role in determining its modulatory activity. Structure-activity relationship studies have shown that while many cinnamaldehyde derivatives act as negative allosteric modulators (NAMs), or inhibitors, of the sweet taste receptor, the oxime derivative behaves differently. biorxiv.org Specifically, this compound was found to function as a PAM, enhancing the sweet taste response. biorxiv.org This activity is shared by analogs with a nitrile group, whereas derivatives with carboxyl, alcohol, ketone, ester, or amide groups tend to act as NAMs. biorxiv.org

This sweet-modulating capacity of the oxime group is well-established in other related compounds, most notably perillartine (B93751). Perillartine, which is the oxime of perillaldehyde, is a potent semisynthetic sweetener approximately 2,000 times sweeter than sucrose. wikipedia.org Its intense sweetness is attributed to the oxime functional group (C=N-OH) playing a key role in binding to the sweet taste receptors. Another synthetic oxime analog, known as Oxime V, is reported to be about 450 times sweeter than sucrose, further highlighting the importance of the oxime moiety for eliciting a sweet taste. wikipedia.org The investigation of oximes analogous to perillartine has led to the development of other novel sweetening agents, such as 4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime. nih.gov

Interestingly, the modulatory effects of these compounds can be species-specific. For instance, while cinnamaldehyde and perillartine activate the human sweet taste receptor, they have been observed to inhibit the response of the mouse sweet taste receptor to other sweet compounds like sucralose. nih.govresearchgate.net

Table 1: Modulatory Activity of Cinnamaldehyde Analogs on the Human Sweet Taste Receptor (T1R2/T1R3)

CompoundFunctional GroupModulatory ActivityCitation
CinnamaldehydeAldehydeAgonist & Positive Allosteric Modulator (Ago-PAM) biorxiv.orgbiorxiv.org
Cinnamyl alcoholAlcoholNegative Allosteric Modulator (NAM) biorxiv.org
Cinnamic acidCarboxylic AcidNegative Allosteric Modulator (NAM) biorxiv.org
This compound Oxime Positive Allosteric Modulator (PAM) biorxiv.org
Cinnamonitrile (B126248)NitrilePositive Allosteric Modulator (PAM) biorxiv.org

Table 2: Relative Sweetness of Selected Oxime-Containing Compounds

CompoundSweetness Relative to Sucrose (approx.)Citation
Sucrose1x (Baseline)
Perillartine2,000x wikipedia.org
Oxime V450x wikipedia.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cinnamaldehyde Oxime

Elucidating the Relationship between Molecular Structure and Biological Potency

The biological activity of cinnamaldehyde (B126680) oxime is intrinsically linked to its molecular architecture. The core structure, featuring a phenyl ring connected to an α,β-unsaturated oxime moiety, provides a versatile scaffold for chemical modification. Alterations to the phenyl ring, the conjugated double bond, or the oxime group can significantly influence the compound's potency and spectrum of activity. The introduction of an oxime group (C=N-OH) itself is a significant modification of the parent cinnamaldehyde, changing the molecule's electronic and steric properties by replacing a single hydrogen-bond acceptor (C=O) with a group containing two hydrogen-bond acceptors (N and O atoms) and one hydrogen-bond donor (OH group). nih.gov This modification can lead to improved stability and altered biological interactions.

The cinnamaldehyde scaffold has been a focal point for developing new antifungal agents, and the creation of oxime derivatives is a key strategy in this endeavor. nyxxb.cn Research has demonstrated that converting cinnamaldehyde to its oxime and subsequently creating ester or ether derivatives can lead to compounds with potent and specific antifungal properties.

In one study, a series of 27 novel cinnamaldehyde oxime esters were synthesized and evaluated for their effectiveness against several plant pathogenic fungi. nyxxb.cn The results indicated that these structural modifications yielded compounds with significant inhibitory activity. For instance, against Rhizoctonia solani, a common soil-borne pathogen, compounds designated as II-18 and II-19 exhibited potent activity, with EC₅₀ values of 4.62 µg/mL and 4.19 µg/mL, respectively. nyxxb.cn These same two compounds also showed remarkable efficacy against Gaeumannomyces graminis, the causative agent of take-all disease in cereals, with EC₅₀ values of 3.49 µg/mL and 3.28 µg/mL. nyxxb.cn This level of activity was superior or comparable to the commercial fungicide trifloxystrobin (B1683241). nyxxb.cn

Similarly, the synthesis of oxime ethers from cinnamaldehyde has been explored to enhance bioactivity. scholarsresearchlibrary.com The rationale is that coupling two bioactive moieties, such as the cinnamaldehyde framework and an ether group via an oxime linker, can result in synergistic or enhanced biological effects. scholarsresearchlibrary.comnih.gov Studies on other natural product scaffolds, like coumarin (B35378), have shown that introducing an oxime ether structure can produce derivatives with promising antifungal activity against pathogens like Rhizoctonia solani. nih.gov While some cinnamaldehyde derivatives like the basic oxime showed little to no biofilm inhibitory activity against Candida albicans in one study frontiersin.org, its modification into esters demonstrates a successful strategy to unlock potent antifungal action against other fungi. nyxxb.cn Another study found that while this compound had a high minimum inhibitory concentration (MIC) against Vibrio parahaemolyticus (inactive even at 500 µg/mL), other derivatives with substitutions on the phenyl ring showed markedly enhanced activity. mdpi.com This highlights that modifications at various points on the this compound structure are crucial for tuning its biological profile.

Table 1: Antifungal Activity of this compound Ester Derivatives

CompoundFungusEC₅₀ (µg/mL)Reference
II-18Rhizoctonia solani4.62 nyxxb.cn
II-19Rhizoctonia solani4.19 nyxxb.cn
II-18Gaeumannomyces graminis3.49 nyxxb.cn
II-19Gaeumannomyces graminis3.28 nyxxb.cn
II-22Gaeumannomyces graminis6.75 nyxxb.cn
Trifloxystrobin (Control)Gaeumannomyces graminisComparable to test compounds nyxxb.cn

The C=N double bond in this compound allows for the existence of two geometric isomers, designated as E and Z. nih.gov The spatial arrangement of the hydroxyl group relative to the rest of the molecule can have a profound impact on the compound's interaction with biological targets, thereby influencing its pharmacological properties. nih.gov For many oximes, the energy barrier for isomerization is high, meaning the E and Z isomers can exist as stable, distinct compounds under physiological conditions. nih.gov

The importance of oxime stereochemistry is well-documented for various biologically active molecules. For instance, in many plant-derived oximes, it is the E isomer that possesses high biological activity. nih.gov In pharmacology, the antidepressant drug fluvoxamine (B1237835) is a classic example where only the E isomer is active. nih.gov

In the context of antifungal agents derived from natural products, the stereochemistry of the oxime ester linkage has been shown to be a critical determinant of activity. A study on menthone oxime ester derivatives revealed that the Z-configuration of the compounds was more favorable for antifungal activity against Valsa mali than the corresponding E-configuration. nyxxb.cn Although direct studies on the separated E and Z isomers of this compound and its derivatives are not extensively detailed in the reviewed literature, the established principles of stereochemistry in related oxime compounds strongly suggest that the geometry of the oxime group is a crucial factor in its biological response. This stereochemical arrangement influences how the molecule fits into a receptor's binding site, affecting binding affinity and subsequent biological effect.

The mechanism by which cinnamaldehyde and its derivatives exert their biological effects often involves interaction with specific proteins or receptors. An allosteric modulator is a ligand that binds to a site on the receptor (an allosteric site) that is different from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This binding event modulates the receptor's response to the orthosteric ligand, either by enhancing it (positive allosteric modulation, PAM) or diminishing it (negative allosteric modulation, NAM). nih.govresearchgate.net

While specific receptor binding studies for this compound are limited, research on the parent compound, cinnamaldehyde, provides valuable insights. Recent studies have identified cinnamaldehyde as a positive allosteric modulator that also acts as an agonist (an "ago-PAM") of the human sweet taste receptor, T1R2/T1R3. biorxiv.org It was found to interact with the transmembrane domain (TMD) of the T1R3 subunit, which is known as an allosteric binding site. biorxiv.org This interaction not only activates the receptor on its own but also enhances the receptor's response to other sweeteners. biorxiv.org

Impact of Stereochemistry on Biological Responses

Computational Approaches in SAR/QSAR Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds like this compound. QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological potency. mdpi.com These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more effective molecules and reducing the need for extensive experimental screening. mdpi.com

Predictive QSAR models have been successfully developed for cinnamaldehyde derivatives to forecast their antifungal activity. In one such study, researchers established QSAR models for a series of cinnamaldehyde derivatives against two wood-decaying fungi, Trametes versicolor and Gloeophyllun trabeum. mdpi.com Using the best multiple linear regression (BMLR) method, they created models with strong statistical validity.

For Trametes versicolor, the optimal QSAR model had the following characteristics: R² = 0.910, F = 35.32, and s² = 0.0093. mdpi.com For Gloeophyllun trabeum, the model was even more robust, with R² = 0.926, F = 43.95, and s² = 0.0049. mdpi.com The high R² values indicate that the models can explain a large proportion of the variance in the antifungal activity based on the structural descriptors of the molecules. Based on these predictive models, two novel cinnamaldehyde compounds were designed and synthesized, and their experimentally determined antifungal activity showed only small errors compared to the values predicted by the models, confirming the strong predictability and stability of the QSAR models. mdpi.com

Similar computational approaches have been applied to related structures. For instance, a three-dimensional QSAR (3D-QSAR) model was developed for coumarin derivatives containing an oxime ether group. nih.gov This model helped to elucidate the effects of steric, electrostatic, hydrophobic, and hydrogen-bond fields of the substituents on antifungal activity, providing a detailed map to guide further structural modifications for enhanced potency. nih.gov These studies underscore the critical role of computational modeling in modern drug discovery, allowing for a more rational and efficient design of novel this compound derivatives with desired pharmacological profiles.

Table 2: Statistical Characteristics of QSAR Models for Cinnamaldehyde Derivatives

Fungus SpeciesF-statisticReference
Trametes versicolor0.91035.320.0093 mdpi.com
Gloeophyllun trabeum0.92643.950.0049 mdpi.com

Advanced Analytical and Spectroscopic Characterization of Cinnamaldehyde Oxime

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of cinnamaldehyde (B126680) oxime. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about its conformation, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the configuration and conformation of cinnamaldehyde oxime. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In one study, the ¹H NMR spectrum of (1Z,2E)-cinnamaldehyde oxime in deuterated chloroform (B151607) (CDCl₃) showed a doublet for the proton at C7 at 6.84 ppm and a multiplet for the aromatic and vinylic protons between 7.28 and 7.55 ppm. The proton of the oxime group appeared as a triplet at 7.94 ppm. nih.gov The ¹³C NMR spectrum revealed signals for the carbon atoms of the phenyl ring and the propenyl group, with the C=N carbon appearing at 152.0 ppm. nih.gov

The configuration of oximes, which can exist as (E) and (Z) isomers, can be determined using NMR. For instance, the absence of a Nuclear Overhauser Effect (NOE) between the aldehyde proton and adjacent substituents in a NOESY experiment can confirm the (E)-configuration. The coupling constants observed in the NMR spectrum also provide valuable structural information.

Detailed NMR data from various studies are summarized in the table below:

Nucleus Chemical Shift (δ, ppm) Solvent Multiplicity/Coupling Constant (J, Hz) Assignment Reference
¹H13.0-broad singlet-OH jocpr.com
¹H7.94CDCl₃t, J = 4.8 HzN=CH nih.gov
¹H7.28 - 7.55CDCl₃mAr-H, CH=CH nih.gov
¹H6.84CDCl₃d, J = 5.6 HzC7-H nih.gov
¹³C152.0CDCl₃-C=N nih.gov
¹³C139.2CDCl₃-CH nih.gov
¹³C135.7CDCl₃-Cquat nih.gov
¹³C129.0CDCl₃-CH nih.gov
¹³C128.8CDCl₃-2C, CH nih.gov
¹³C127.0CDCl₃-2C, CH nih.gov
¹³C121.5CDCl₃-CH nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The presence of a broad band around 3356 cm⁻¹ is indicative of the O-H stretching vibration of the oxime group. nih.gov A strong absorption band observed around 1630 cm⁻¹ corresponds to the C=N stretching vibration. nih.gov The N-O stretch is typically found in the region of 950–1100 cm⁻¹. The absence of the strong C=O stretching band, which is characteristic of the parent cinnamaldehyde, confirms the conversion to the oxime. jocpr.com

A summary of characteristic IR absorption bands for this compound is provided below:

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
3356O-H stretchOxime (-NOH) nih.gov
3166=N-OH stretchOxime (-NOH) jocpr.com
1630C=N stretchImine/Oxime nih.gov
1444C=C stretchAromatic ring nih.gov
955 - 987N-O stretchOxime (-NOH) nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The molecular formula of this compound is C₉H₉NO, corresponding to a molecular weight of approximately 147.17 g/mol . thegoodscentscompany.comnist.gov

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern provides a unique fingerprint of the compound. For cinnamaldehyde, a common fragmentation involves the loss of a hydrogen atom, leading to a peak at m/z 131, and the loss of a CHO group, resulting in a peak at m/z 103. While specific fragmentation data for this compound is not detailed in the provided search results, general principles of oxime fragmentation involve cleavage of the N-O bond and rearrangements like the McLafferty rearrangement. nih.govyoutube.com High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular weight and elemental composition.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for the isolation, purification, and purity assessment of this compound from reaction mixtures and natural sources.

Column Chromatography for Compound Isolation

Column chromatography is a widely used technique for the purification of this compound on a preparative scale. nih.govjocpr.commaterialsciencejournal.org In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. jocpr.commaterialsciencejournal.org

An eluent, which is a solvent or a mixture of solvents, is passed through the column to move the components of the mixture at different rates. For the purification of this compound and its derivatives, a mixture of ethyl acetate (B1210297) and hexane (B92381) is often used as the eluent. jocpr.com For instance, one procedure utilized an ethyl acetate/hexane (1:2) mixture to eliminate impurities. jocpr.com Another study reported the use of dichloromethane (B109758) as the eluent for the column chromatographic purification of (1Z,2E)-cinnamaldehyde oxime, which yielded colorless needles of the compound. nih.gov The separation is monitored by techniques like Thin Layer Chromatography (TLC). jocpr.comrsc.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique used for assessing the purity of this compound and for its quantification. nih.gov This method offers high resolution and sensitivity.

A typical HPLC system for the analysis of cinnamaldehyde and related compounds employs a reversed-phase column, such as a C18 column. chromatographyonline.comjmpas.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like acetic acid to improve peak shape. jmpas.com Detection is commonly performed using a UV detector, as cinnamaldehyde and its derivatives absorb UV light. For cinnamaldehyde, the detection wavelength is often set around 280 nm or 320 nm. chromatographyonline.comjmpas.com

The purity of a sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC methods can be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable results. jmpas.com For example, one validated HPLC method for cinnamaldehyde reported an LOD of 0.069 ppm and an LOQ of 0.23 ppm. jmpas.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has been employed to elucidate the precise three-dimensional solid-state structure of (1Z,2E)-cinnamaldehyde oxime. The analysis reveals that the compound crystallizes in the orthorhombic system with the space group Pbca. researchgate.netiucr.org A notable feature of the crystal structure is the presence of two independent molecules, designated as A and B, within the asymmetric unit. researchgate.netiucr.orgnih.govnih.gov The data for the crystallographic analysis were collected at a temperature of 100 K. researchgate.netiucr.orgnih.gov

Detailed parameters from the single-crystal X-ray diffraction study are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical Formula C₉H₉NO
Formula Weight 147.17 g/mol
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 10.231 (5) Å
b = 7.584 (3) Å
c = 41.816 (18) Å
Volume (V) 3245 (2) ų
Z (Molecules per unit cell) 16
Temperature (T) 100 K
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) 1.205 Mg m⁻³
Absorption Coefficient (μ) 0.08 mm⁻¹
Reflections Collected 34431
Independent Reflections 3944
Final R-factor (R₁) 0.043 [I > 2σ(I)]
wR₂ (all data) 0.113

Data sourced from Bugenhagen et al. (2015). researchgate.netiucr.orgnih.gov

The two independent molecules, A and B, exhibit slight conformational differences. iucr.orgnih.govnih.gov This variation is primarily observed in the orientation of the phenyl ring relative to the oxime group. iucr.orgnih.goviucr.org In molecule A, the dihedral angle formed between the aromatic ring and the oxime group (O—N=C) is 15.38 (12)°. researchgate.netiucr.orgnih.gov In contrast, this angle is larger in molecule B, measuring 26.29 (11)°. researchgate.netiucr.orgnih.gov This conformational divergence arises from rotation about the C1—C7, C8—C9, and notably the C7—C8 bonds. iucr.orgnih.gov The torsion angle for C1—C7—C8—C9 is -174.32 (11)° in molecule A, while in molecule B, it is -179.24 (11)°. iucr.orgnih.gov

The crystal packing is significantly influenced by intermolecular hydrogen bonding. Molecules A and B are linked in a head-to-head fashion through O—H⋯N hydrogen bonds, creating –A–B–A–B– zigzag chains that propagate along the beilstein-journals.org (b-axis) direction. iucr.orgnih.govnih.govdoaj.org The geometry of these crucial hydrogen bonds is detailed in the table below.

Table 2: Hydrogen-Bond Geometry (Å, °) for this compound

D—H···A D—H H···A D···A D—H···A
O1A—H1A···N1B 0.91 (2) 1.85 (2) 2.755 (2) 174 (2)
O1B—H1B···N1A 0.92 (2) 1.95 (2) 2.853 (2) 170 (2)

D = donor atom; H = hydrogen atom; A = acceptor atom. Data sourced from IUCr Journals (2015). iucr.org

Table 3: List of Chemical Compounds

Compound Name
This compound
(1Z,2E)-cinnamaldehyde oxime
Cinnamaldehyde
Hydroxylamine (B1172632) hydrochloride
Ethanol (B145695)
Water
Dichloromethane

Frontier Research Directions and Applications of Cinnamaldehyde Oxime

Design and Development of Cinnamaldehyde (B126680) Oxime-Based Chemosensors

The development of chemosensors for the selective detection of ions and molecules is a critical area of research with applications in environmental monitoring, industrial process control, and biomedical diagnostics. Cinnamaldehyde oxime and its derivatives are being investigated as promising candidates for the construction of these sensors due to their inherent chemical properties.

The oxime group (C=N-OH) is a key functional group in the design of chemosensors. It can interact with specific analytes, such as hypochlorite (B82951) ions, and can also facilitate processes like excited-state intramolecular proton transfer (ESIPT), which is a mechanism often exploited in fluorescent probes. researchgate.net The structure of some oxime-based chemosensors provides a predefined cavity that is well-suited for the complexation of metal ions like Al³⁺. researchgate.net

Recent research has focused on creating fluorescent chemosensors. These sensors work by exhibiting a change in their fluorescence properties—such as turning "on" or "off"—upon binding with a target analyte. rsc.org For example, chemosensors based on rhodamine derivatives have been developed for the detection of multiple metal ions, including Cu²⁺ and Fe³⁺, with high selectivity and sensitivity. researchgate.net The design of these sensors often involves integrating a fluorophore (a fluorescent chemical compound) with a receptor unit that selectively binds to the target. In the case of this compound, the entire molecule can act as a signaling unit.

The development of dual-mode chemosensors, which can detect multiple analytes through different mechanisms, is a particularly advanced area of research. For instance, a chemosensor was designed to detect reactive oxygen species (ROS) like hypochlorite (OCl⁻) and metal ions such as Zn²⁺ and Mn²⁺ through chemodosimetric and chelation pathways, respectively. rsc.org Such multifunctional sensors have practical applications, including the analysis of commercial bleaching products and bioimaging in living organisms. rsc.org

Table 1: Examples of Chemosensors and their Detection Capabilities

Chemosensor TypeTarget Analyte(s)Detection PrincipleApplicationReference
Rhodamine-basedCu²⁺, Fe³⁺Colorimetric and Fluorescent changesLive cell imaging researchgate.net
Indole-coupled diaminomaleonitrile-basedOCl⁻, Zn²⁺, Mn²⁺Chemodosimetric and ChelationWater analysis, Bioimaging rsc.org
Pyridine-2,6-dicarboxamide-basedPb²⁺UV-vis and Fluorescence changesEnvironmental monitoring mdpi.com
7-Dialkylaminocoumarin oximeWater contentFluorescent "turn-on"Detection in aprotic organic solvents mdpi.com

Integration of this compound into Catalytic Systems and Advanced Materials

The reactivity of the oxime group and the conjugated system in this compound makes it a valuable component in the development of novel catalytic systems and advanced materials.

In catalysis, this compound can serve as a substrate in various chemical transformations. For example, it has been used as a model substrate in the study of dehydration reactions catalyzed by gallium-functionalized microreactors to produce the corresponding nitrile. researchgate.netresearchgate.net This type of reaction is significant for the synthesis of fine chemicals and pharmaceuticals. The efficiency of these catalytic systems can be high, with some microreactors showing nearly quantitative conversions and stable performance over extended periods. researchgate.netresearchgate.net

Furthermore, this compound can be hydrogenated to form valuable products like hydroxylamines and primary amines. Research has focused on developing sustainable hydrogenation methods using heterogeneous catalysts, such as platinum supported on ceria-zirconia, under mild, environmentally friendly conditions. mdpi.com These reactions are atom-economical, meaning most of the atoms from the reactants are incorporated into the desired products, which is a key principle of green chemistry. mdpi.com

In the realm of advanced materials, the transformation of this compound is being explored. For instance, the regeneration of the carbonyl compound (cinnamaldehyde) from this compound can be achieved efficiently using reagents like ferric chloride or ferric nitrate (B79036), particularly under microwave irradiation. materialsciencejournal.orgmaterialsciencejournal.org This process of deoximation is important in synthetic organic chemistry for protecting and deprotecting carbonyl groups during the synthesis of complex molecules. materialsciencejournal.org

Biocatalytic and Green Chemistry Approaches in this compound Production and Transformation

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis and transformation of this compound.

One green approach to synthesizing this compound involves solvent-free reactions using grindstone chemistry. nih.govresearchgate.net This method utilizes bismuth(III) oxide as a catalyst to facilitate the reaction between cinnamaldehyde and hydroxylamine (B1172632) hydrochloride by simple grinding at room temperature. nih.govresearchgate.net This technique is rapid, efficient, and environmentally friendly, avoiding the need for solvents and producing high yields of the desired oxime. nih.govresearchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another sustainable route for transformations involving this compound. Aldoxime dehydratases, for example, are enzymes that can convert aldoximes into nitriles in an aqueous environment, providing a cyanide-free method for nitrile synthesis. rsc.org Research has explored the substrate scope of these enzymes, with this compound showing moderate conversion rates in some systems. rsc.org

Furthermore, chemoenzymatic cascades, which combine chemical and enzymatic steps in a single pot, are being developed for the efficient synthesis of valuable chemicals. rsc.org One such cascade involves the enzymatic reduction of a carboxylic acid to an aldehyde, followed by in-situ chemical oximation to form the corresponding oxime, which is then enzymatically dehydrated to a nitrile. rsc.org this compound is a relevant intermediate in the investigation of these complex and sustainable synthetic pathways. rsc.org The development of electrocatalytic systems for oxime synthesis from nitrates and aldehydes/ketones also represents a novel green strategy that can be applied to the production of cinnamaldehyde oximes. rsc.org

Table 2: Green and Biocatalytic Approaches Involving this compound

ApproachTransformationKey FeaturesReference
Grindstone ChemistrySynthesis of this compoundSolvent-free, rapid, high yield, uses Bi₂O₃ catalyst nih.govresearchgate.net
Biocatalysis (Aldoxime Dehydratase)Conversion of this compound to nitrileAqueous medium, cyanide-free rsc.org
ElectrocatalysisSynthesis of this compoundOne-step, high yield and selectivity, from nitrates and aldehydes rsc.org
Catalytic HydrogenationConversion of this compound to hydroxylamine and amineGreen solvent, ambient conditions, recyclable catalyst mdpi.com

Translational Research in Drug Discovery and Development

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications in medicine. This compound and its derivatives are being investigated for their potential therapeutic properties, moving from laboratory studies towards potential clinical use.

The parent compound, cinnamaldehyde, is known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govfrontiersin.org Research into its derivatives, including this compound, seeks to enhance these activities or to develop new therapeutic applications.

One area of focus is the development of antimicrobial agents. Derivatives of cinnamaldehyde have shown significant inhibitory effects on biofilm formation and virulence factors in pathogenic bacteria like Vibrio parahaemolyticus. nih.govmdpi.com For instance, certain halogenated and nitrated derivatives of cinnamaldehyde demonstrated potent antibacterial and antibiofilm activities, suggesting their potential as broad-spectrum antimicrobial agents for treating infections and for disinfection. nih.govmdpi.com While this compound itself showed weaker activity in some of these studies, its structural backbone is a key component of more active derivatives. nih.gov

Cinnamaldehyde and its analogs are also being explored for their anthelmintic (anti-parasitic worm) properties. frontiersin.org this compound is recognized as a nematicide, showing activity against certain types of parasitic nematodes. frontiersin.org

The potential of cinnamaldehyde derivatives as anticancer agents is another active area of translational research. Cinnamaldehyde has been shown to induce apoptosis (programmed cell death) in cancer cells and may enhance the efficacy of existing chemotherapy drugs. frontiersin.org While direct studies on the anticancer properties of this compound are less common, the structural similarities to active compounds make it a molecule of interest for further investigation.

Identification and Validation of Novel Pharmacological Targets

A crucial aspect of drug discovery is the identification and validation of the specific molecular targets through which a compound exerts its therapeutic effects. For this compound and its derivatives, research is ongoing to elucidate their mechanisms of action.

One proposed mechanism for the bioactivity of cinnamaldehyde and its derivatives is their ability to act as Michael acceptors, reacting with nucleophilic groups in biological macromolecules like proteins. maynoothuniversity.ie However, studies have shown that this compound itself may not be a strong Michael acceptor. nih.govresearchgate.net This suggests that its biological effects, and those of its derivatives, may be mediated through other mechanisms.

In the context of antimicrobial activity, cinnamaldehyde derivatives have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence. nih.gov For example, some derivatives down-regulate the expression of genes involved in biofilm formation, virulence, and membrane integrity in Vibrio parahaemolyticus. nih.govresearchgate.net

Another area of investigation is the interaction of cinnamaldehyde derivatives with enzymes. For instance, cinnamaldehyde has been studied for its ability to inhibit cytochrome P450 enzymes, such as CYP2A6, which is involved in nicotine (B1678760) metabolism. google.com Studies on structural analogs have shown that replacing the carbonyl group with an oxime can result in similar potency, indicating that the oxime derivative may interact with the same or similar targets. google.com

Furthermore, some oximes have been found to act as nitric oxide (NO) donors, which can lead to vasorelaxation (widening of blood vessels). mdpi.com E-cinnamaldehyde oxime was identified as a potent vasorelaxant, an effect that is independent of the endothelium and nitric oxide synthase (NOS). mdpi.com This points to a novel pharmacological target for this compound in the cardiovascular system.

Q & A

Q. What are the common synthetic routes for preparing cinnamaldehyde oxime, and what factors influence reaction efficiency?

this compound is typically synthesized via condensation of cinnamaldehyde with hydroxylamine hydrochloride under basic conditions. Key factors include solvent choice (e.g., dichloromethane or ethanol), temperature control, and the use of catalysts like triethylamine (Et₃N) to neutralize HCl byproducts. Challenges arise in purification due to byproduct formation, often necessitating column chromatography, which can reduce yields (e.g., 10% in some cases). Precedents from literature and local lab protocols should guide solvent and catalyst selection to minimize side reactions .

Q. How can spectroscopic techniques such as FTIR and NMR confirm the structural integrity of this compound derivatives?

  • FTIR : The oxime group (-NOH) is identified by characteristic absorption bands at ~3250 cm⁻¹ (O-H stretch) and ~1660 cm⁻¹ (C=N stretch).
  • ¹H NMR : The imine proton (HC=N-) appears as a singlet at δ 8.1–8.3 ppm, while aromatic protons from the cinnamyl group resonate at δ 6.5–7.5 ppm.
  • GC-FTIR : Dynamic interconversion of oxime isomers (E/Z) can be tracked using wavenumber-selective chromatographic profiles and multivariate curve resolution .

Advanced Research Questions

Q. What methodologies optimize the catalytic dehydration of this compound to cinnamonitrile in continuous flow systems?

Gallium-functionalized polymer brushes in glass microreactors (150 µm channel dimensions) enable efficient dehydration at 90°C and 5 atm pressure. Key parameters:

  • Flow rate : Residence time of 13 min at 1 µL·min⁻¹ achieves ~100% conversion.
  • In-line UV-Vis monitoring : Track absorbance at 286 nm (oxime) and 271 nm (nitrile) using molar absorptivity values (εₒₓᵢₘₑ = 35,640 L·mol⁻¹·cm⁻¹; εₙᵢₜᵣᵢₗₑ = 17,800 L·mol⁻¹·cm⁻¹).
  • Kinetic analysis : Vary substrate concentrations (10–25 µM) to determine rate constants under flow conditions .

Q. How can researchers resolve contradictions in reported antifungal activity data among this compound derivatives?

Discrepancies often stem from structural variations (e.g., ester substituents) and bioassay protocols. To standardize results:

  • Structural control : Synthesize derivatives with defined substituents (e.g., halogen or alkyl groups) and confirm purity via HPLC.
  • Bioassay design : Use the mycelium growth rate method under consistent conditions (e.g., 50 µg/mL concentration, 72-hour incubation against Rhizoctonia solani).
  • Statistical validation : Apply ANOVA to compare EC₅₀ values across derivatives and replicate experiments to account for biological variability .

Q. What enzymatic pathways govern the biocatalytic conversion of this compound, and how does substrate specificity impact yields?

The cytochrome P450 enzyme OxdBr1 catalyzes the conversion of aldoximes to nitriles. Substrate specificity studies show:

  • High activity : For phenylacetaldehyde oxime (1c) and hexanal oxime (5c), achieving >80% conversion.
  • Moderate/low activity : For this compound (4c) and vanillin oxime (2c), with yields <50%. Optimize by screening CAR (carboxylic acid reductase) enzymes for aldehyde synthesis steps and pairing with OxdBr1 in whole-cell cascades .

Q. How should researchers design experiments to analyze isomerization dynamics of this compound using advanced chromatographic techniques?

  • GC-FTIR setup : Use temperature gradients (30–150°C) and carrier gas flow rates (1–3 mL/min) to separate E/Z isomers.
  • Data analysis : Apply multivariate curve resolution to deconvolute overlapping chromatographic peaks.
  • Validation : Compare retention times and spectral profiles with authentic standards .

Methodological Considerations for Data Analysis

Q. What strategies mitigate variability in kinetic data during catalytic studies of this compound transformations?

  • Control experiments : Run substrate-free and catalyst-free reactions to baseline signal drift.
  • In-line detection : Use UV-Vis or MS detectors for real-time monitoring to avoid sampling errors.
  • Error modeling : Calculate uncertainty intervals using the propagation of error formula for absorbance-based conversions .

Q. How can structure-activity relationship (SAR) models guide the design of this compound derivatives with enhanced bioactivity?

  • Substituent libraries : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups.
  • QSAR analysis : Correlate logP, molar refractivity, and Hammett constants with antifungal EC₅₀ values.
  • Molecular docking : Predict binding affinities to fungal cytochrome bc1 complexes using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.